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Compound of Interest

Compound Name: SWiié6

Cat. No.: B611083

SW1116 Subculture Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals experiencing
detachment problems with the SW1116 cell line during subculture.

Frequently Asked Questions (FAQSs)
Q1: Why are my SW1116 cells difficult to detach during subculture?
Al: SW1116 cells are known to be strongly adherent. Difficulty in detachment can be due to

several factors, including reaching over-confluency, insufficient trypsin activity, or the presence
of residual serum that inhibits trypsin.[1]

Q2: After successfully detaching the cells, why do they fail to reattach to the new flask?

A2: Poor reattachment can result from excessive exposure to trypsin, which can damage cell
surface proteins essential for adhesion.[1] Other causes include low seeding density, harsh
pipetting, or the absence of a suitable attachment surface.

Q3: What causes my SW1116 cells to clump together after passaging?

A3: Cell clumping is often a sign of cell stress or damage during the subculture process. Over-
trypsinization can lead to the release of DNA from lysed cells, which is sticky and causes cells
to aggregate. Mechanical stress from vigorous pipetting can also contribute to clumping.
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Q4: What is the recommended seeding density for SW1116 cells?

A4: Arecommended seeding density for SW1116 cells is between 2 x 104 and 3 x 10%
cells/cmz2.[2] However, the optimal density can vary depending on the experimental context.

Q5: Should I coat my culture flasks for SW1116 cells?

A5: While not always necessary, coating culture surfaces with extracellular matrix components
like Collagen | or Poly-L-Lysine can enhance the attachment of SW1116 cells, especially if you
are experiencing reattachment issues.

Troubleshooting Guides
. Cell lifficul I I

Possible Cause Troubleshooting Step

o " Subculture cells when they are 70-80%
ver-confluenc
Y confluent.[2] Do not wait for 100% confluency.

Use fresh, pre-warmed (37°C) trypsin-EDTA
Inactive Trypsin solution for each use. Ensure the pH of the
trypsin solution is appropriate (pH 7.2-8.0).

Before adding trypsin, wash the cell monolayer
with a sterile Phosphate Buffered Saline (PBS)

without Caz* and Mg?* to remove any remaining

Residual Serum

serum that can inhibit trypsin activity.[1]

Incubate the cells with trypsin at 37°C. Observe
o ] ] the cells under a microscope; they should
Insufficient Trypsin Incubation
become rounded and start to detach. Gently tap

the side of the flask to aid detachment.[1]

If using 0.25% trypsin-EDTA is too harsh,
Trypsin Concentration consider switching to a lower concentration,
such as 0.05% trypsin/EDTA.[2]

Issue 2: Poor reattachment of cells after subculture
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Possible Cause Troubleshooting Step

Minimize the exposure of cells to trypsin. As
o soon as the cells are detached, neutralize the
Over-trypsinization o ] o )
trypsin with a medium containing fetal bovine

serum (FBS) or a soybean trypsin inhibitor.[3]

Perform a trypan blue exclusion assay to
Low Cell Viabilit determine the viability of the cells after
ow Cell Viabili
Y detachment. If viability is low, adjust the

trypsinization protocol.

Increase the seeding density to encourage cell-
Low Seeding Density cell contact and survival. A split ratio of 1:3 to

1:6 is recommended.[2]

Harsh Handii Pipette the cell suspension gently to avoid
arsh Handling _
mechanical damage.

] Consider coating the culture flasks with Poly-L-
Suboptimal Culture Surface )
Lysine or Collagen | to promote cell attachment.

Quantitative Data Summary

Table 1: Recommended Subculture Parameters for SW1116 Cells

Parameter Recommendation Source
Confluency for Subculture 70-80% [2]
Trypsin-EDTA Concentration 0.05% [2]
Seeding Density 2-3 x 10,000 cells/cm? [2]
Split Ratio 1:3to 1:6 [2]

Note: The optimal conditions may vary slightly between different laboratories and reagent
sources. It is recommended to perform initial optimization experiments.

Experimental Protocols
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Protocol 1: Standard Subculture of SW1116 Cells

Preparation: Pre-warm complete growth medium, PBS (without Ca2*/Mg?*), and 0.05%
Trypsin-EDTA solution to 37°C.

Observation: Check the confluency of the SW1116 cells under a microscope. Proceed with
subculture when the cells are 70-80% confluent.[2]

Washing: Aspirate the old medium from the flask. Wash the cell monolayer with 5-10 mL of
sterile PBS. Aspirate the PBS.

Trypsinization: Add 1-2 mL of 0.05% Trypsin-EDTA solution to the flask, ensuring the entire
cell monolayer is covered. Incubate at 37°C for 2-5 minutes.

Detachment: Observe the cells under the microscope. Once the cells appear rounded and
detached, gently tap the side of the flask to dislodge the remaining cells.

Neutralization: Add 4-8 mL of pre-warmed complete growth medium to the flask to inactivate
the trypsin.

Cell Collection: Gently pipette the cell suspension up and down to create a single-cell
suspension. Transfer the suspension to a sterile conical tube.

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspension: Aspirate the supernatant and resuspend the cell pellet in a fresh complete
growth medium.

Seeding: Determine the cell concentration and viability using a hemocytometer and trypan
blue. Seed new flasks at a density of 2-3 x 10* cells/cm?2.[2]

Incubation: Place the newly seeded flasks in a 37°C incubator.

Protocol 2: Coating Culture Flasks with Poly-L-Lysine

Preparation: Prepare a 0.1 mg/mL solution of Poly-L-Lysine in sterile water.
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o Coating: Add a sufficient volume of the Poly-L-Lysine solution to the culture flask to cover the
entire growth surface.

 Incubation: Incubate the flask at room temperature for 1-2 hours.

e Aspiration and Washing: Aspirate the Poly-L-Lysine solution and wash the flask twice with
sterile, tissue culture-grade water.

e Drying: Allow the flask to air dry completely in a sterile environment before seeding the cells.

Visualizations
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Caption: Troubleshooting workflow for SW1116 cell detachment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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